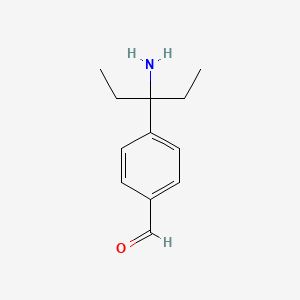
4-(3-Aminopentan-3-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Aminopentan-3-yl)benzaldehyde is an organic compound with the molecular formula C12H17NO It is a benzaldehyde derivative where the benzene ring is substituted with a 3-aminopentan-3-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Aminopentan-3-yl)benzaldehyde typically involves the reaction of 4-formylbenzoic acid with 3-aminopentane under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction process. The reaction conditions often include a temperature range of 50-100°C and a pressure of 1-5 atm .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Aminopentan-3-yl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium at room temperature.
Reduction: NaBH4 in methanol at 0-25°C.
Major Products Formed
Oxidation: 4-(3-Aminopentan-3-yl)benzoic acid.
Reduction: 4-(3-Aminopentan-3-yl)benzyl alcohol.
Substitution: 4-(3-Halopentan-3-yl)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
4-(3-Aminopentan-3-yl)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 4-(3-Aminopentan-3-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. This interaction can disrupt various cellular processes, leading to the desired therapeutic effect. The compound may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Aminopropyl)benzaldehyde
- 4-(3-Aminobutyl)benzaldehyde
- 4-(3-Aminohexyl)benzaldehyde
Uniqueness
4-(3-Aminopentan-3-yl)benzaldehyde is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity. These differences make it a valuable compound for research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
628325-84-8 |
|---|---|
Molekularformel |
C12H17NO |
Molekulargewicht |
191.27 g/mol |
IUPAC-Name |
4-(3-aminopentan-3-yl)benzaldehyde |
InChI |
InChI=1S/C12H17NO/c1-3-12(13,4-2)11-7-5-10(9-14)6-8-11/h5-9H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
DFEJQYLIQCTSGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C1=CC=C(C=C1)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


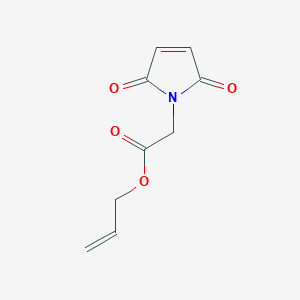
![1-Chloro-4-[(1S)-1-methoxyethyl]benzene](/img/structure/B12579380.png)
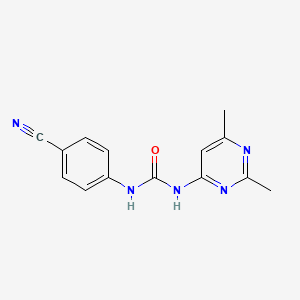
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl octadecylcarbamate](/img/structure/B12579388.png)
![Pentyl [(prop-2-en-1-yl)oxy]acetate](/img/structure/B12579392.png)
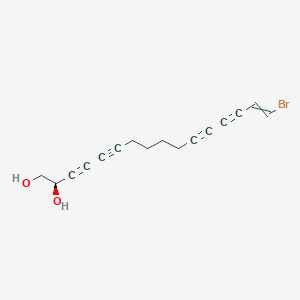
![5-Sulfanyltricyclo[3.3.1.1~3,7~]decane-1,3-diol](/img/structure/B12579406.png)
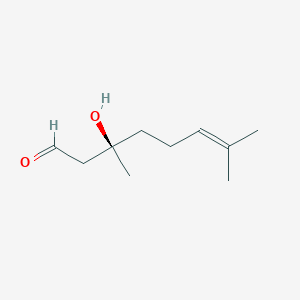
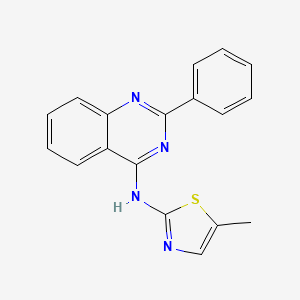
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)

![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
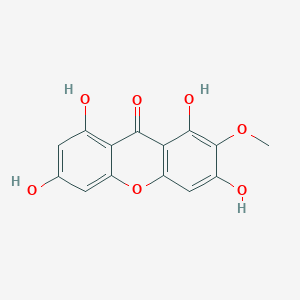
![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
